

# Application Notes and Protocols for In Vivo Studies of MS6105

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of **MS6105**, a potent and selective degrader of Lactate Dehydrogenase (LDH). The following protocols are based on preclinical pharmacokinetic studies and are intended to serve as a practical resource for researchers investigating the therapeutic potential of **MS6105** in animal models.

### **Introduction to MS6105**

**MS6105** is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades both the LDHA and LDHB subunits of Lactate Dehydrogenase.[1] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes **MS6105** a valuable tool for studying the physiological and pathological roles of LDH in vitro and in vivo, particularly in the context of cancer metabolism.

## **Quantitative Data Summary**

The following table summarizes the key pharmacokinetic parameters of **MS6105** from a study in Swiss Albino mice.[1]



| Parameter                                | Value                                                                                                         |
|------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Compound                                 | MS6105                                                                                                        |
| Animal Model                             | Male Swiss Albino Mice                                                                                        |
| Dosage                                   | 5 mg/kg                                                                                                       |
| Administration Route                     | Intraperitoneal (IP) Injection                                                                                |
| Vehicle Formulation                      | 5% v/v N-methyl-2-pyrrolidone (NMP), 45% v/v<br>Propylene Glycol, 50% v/v Polyethylene Glycol<br>400 (PEG400) |
| Peak Plasma Concentration (Cmax)         | 1800 nM                                                                                                       |
| Time to Peak Plasma Concentration (Tmax) | 8 hours                                                                                                       |
| Bioavailability                          | Orally bioavailable with good exposure over 24 hours                                                          |

# **Signaling Pathway of MS6105**





Click to download full resolution via product page

Caption: Mechanism of action of MS6105 leading to LDH degradation.

# **Experimental Protocols**

## **Protocol 1: Preparation of MS6105 Dosing Solution**

This protocol describes the preparation of a 1 mg/mL stock solution of **MS6105** for in vivo administration.

Materials:

MS6105 powder



- N-methyl-2-pyrrolidone (NMP)
- Propylene Glycol (PG)
- Polyethylene Glycol 400 (PEG400)
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free pipette tips
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 5% v/v NMP, 45% v/v PG, and 50% v/v PEG400. For example, to prepare 1 mL of vehicle, mix 50  $\mu$ L of NMP, 450  $\mu$ L of PG, and 500  $\mu$ L of PEG400.
- MS6105 Dissolution: Weigh the required amount of MS6105 powder and place it in a sterile microcentrifuge tube.
- Solubilization: Add the prepared vehicle to the **MS6105** powder to achieve the desired final concentration (e.g., 1 mg/mL).
- Mixing: Vortex the solution vigorously until the MS6105 is completely dissolved. If necessary, sonicate the tube for short intervals in a water bath to aid dissolution.
- Storage: The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. Stability under these conditions should be empirically determined.

# Protocol 2: In Vivo Administration of MS6105 in a Mouse Pharmacokinetic Study

This protocol outlines the procedure for a single-dose pharmacokinetic study of **MS6105** in mice.



#### Materials:

- Male Swiss Albino mice (or other appropriate strain)
- Prepared MS6105 dosing solution (1 mg/mL)
- Sterile 1 mL syringes with 27-gauge needles
- Animal balance
- Appropriate animal handling and restraint devices
- Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
- Centrifuge

#### Procedure:

- Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the experiment.
- Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
- Body Weight Measurement: On the day of the experiment, weigh each mouse accurately to determine the correct volume of the dosing solution to be administered.
- Dose Calculation: Calculate the injection volume for each mouse to achieve a final dose of 5 mg/kg. For a 1 mg/mL solution, the injection volume in μL will be 5 times the body weight in grams (e.g., a 20 g mouse would receive 100 μL).
- Intraperitoneal (IP) Administration:
  - Properly restrain the mouse.
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.



- Inject the calculated volume of the **MS6105** dosing solution.
- Blood Sampling: Collect blood samples (approximately 50-100 μL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method such as tail vein or submandibular bleeding.
- Plasma Preparation: Immediately transfer the collected blood into EDTA-coated microcentrifuge tubes. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the plasma.
- Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis for **MS6105** concentration.
- Monitoring: Observe the animals for any signs of toxicity or adverse reactions throughout the study. The study on which this protocol is based reported that MS6105 was well-tolerated with no observed clinical signs of toxicity.[1]

## **Experimental Workflow**





In Vivo Pharmacokinetic Study Workflow for MS6105

Click to download full resolution via product page

Caption: Workflow for an in vivo pharmacokinetic study of MS6105.

Pharmacokinetic Data Analysis



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of MS6105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397506#ms6105-administration-and-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com